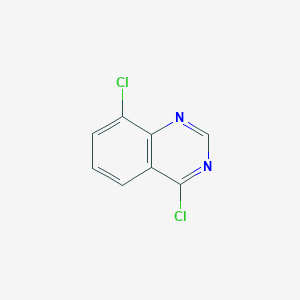

4,8-Dichloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61663. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRUYTZVYJCUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289498 | |

| Record name | 4,8-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-34-7 | |

| Record name | 7148-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,8-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,8-Dichloroquinazoline physical properties

An In-Depth Technical Guide to the Core Physical Properties of 4,8-Dichloroquinazoline

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile synthon in the landscape of modern medicinal chemistry and materials science. Its rigid, nitrogen-containing bicyclic core, combined with the differential reactivity of its two chlorine substituents, makes it an exceptionally valuable building block for creating complex molecular architectures. The historical significance of the quinazoline scaffold is well-established, with its derivatives forming the basis of numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib.[1][2] The specific 4,8-dichloro substitution pattern enhances the scaffold's utility, allowing for selective and sequential functionalization, which is critical for systematic structure-activity relationship (SAR) studies.[1]

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's behavior and utility, offering field-proven insights into its handling and application.

Core Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. These data points are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

Data Summary

A compilation of the essential physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 199.03 g/mol | [1][4] |

| Physical Form | Solid (White to Yellow Powder) | [1][5] |

| Boiling Point | 317.6°C at 760 mmHg | [1] |

| Melting Point | 115 - 121 °C | [5] |

| Solubility | Soluble in DMSO. Low water solubility is expected. | [6][7][8] |

| Storage Conditions | Store at -20°C or 2-8°C under an inert atmosphere, away from moisture. | [1][9] |

Structural and Spectroscopic Identity

The unambiguous identification of this compound relies on its unique structural and spectroscopic fingerprint.

-

Chemical Structure:

Caption: Molecular Structure of this compound.

-

Standard Identifiers:

-

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the bicyclic ring system. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum should display eight signals for the eight unique carbon atoms in the molecule. Carbons bonded to chlorine (C4 and C8) and those adjacent to the nitrogen atoms will have characteristic chemical shifts.

-

Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[11]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electronically distinct nature of its two carbon-chlorine bonds. This differential reactivity enables chemists to perform selective, stepwise modifications.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C8 position.[1] This is because the C4 position is electronically activated by the adjacent pyrimidine nitrogen atom (N3), which helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction.[1][12] In contrast, the C8 chlorine, located on the benzenoid ring, lacks this activation and typically requires harsher conditions, such as palladium-catalyzed cross-coupling reactions, for its displacement.[1]

This reactivity hierarchy is the cornerstone of its use as a multifunctional synthon, allowing for the sequential introduction of different functionalities at the C4 and C8 positions.

Caption: Reactivity workflow of this compound.

Experimental Protocols

The following protocols are representative methodologies for the handling and reaction of this compound, designed to serve as a validated starting point for experimental design.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes a general procedure for reacting this compound with a primary amine, a common first step in the synthesis of 4-anilinoquinazoline-based inhibitors.[2]

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or a THF/water mixture.

-

Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the solution. For less reactive amines, the addition of a mild acid catalyst (e.g., a few drops of HCl) or a non-nucleophilic base may be beneficial.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the nucleophilicity of the amine.[2]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-8-chloroquinazoline derivative.

Protocol 2: Standardized Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound in various solvents, a critical parameter for formulation and biological assays.[8]

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or mM.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The toxicological properties have not been exhaustively investigated, and caution is advised.[3]

-

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7][13]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

-

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

-

Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

-

-

Storage:

References

-

Capot Chemical Co., Ltd. (2010). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. Retrieved from [Link]

-

de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2697–2707. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. The Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(39), 21799-21824. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Retrieved from [Link]

-

Al-Salahi, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1614026) | 7148-34-7 [evitachem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4,7-Dichloroquinazoline | Others 15 | 2148-57-4 | Invivochem [invivochem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound - CAS:7148-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]

Foreword: Charting the Course for a Key Synthetic Building Block

An In-depth Technical Guide to the Solubility of 4,8-Dichloroquinazoline in Organic Solvents

This compound stands as a pivotal heterocyclic intermediate in the landscape of medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold is a common feature in a variety of biologically active molecules. However, the progression from a promising chemical structure to a viable drug candidate or functional material is fundamentally governed by its physicochemical properties, chief among them being solubility. A comprehensive understanding of how this compound behaves in different solvent environments is critical for chemists designing synthetic routes, for pharmacologists developing effective formulations, and for scientists scaling up production.

To date, a consolidated, public repository of quantitative solubility data for this compound has been conspicuously absent. This guide is conceived to fill that void. It moves beyond a simple data sheet to provide a foundational understanding of the principles governing its solubility. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causality behind it. This document provides the theoretical framework, a robust experimental protocol for generating reliable data, and a predictive analysis of this compound's behavior. It is designed to be a self-validating system, empowering researchers to confidently determine and interpret the solubility of this compound in their own laboratory settings.

Physicochemical Profile and Structural Analysis of this compound

To predict the solubility of a compound, we must first understand its intrinsic chemical nature. The structure of this compound offers significant clues to its potential interactions with various solvents.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][3][4] |

| Physical Form | Solid (typically white to yellow) | [5][6] |

| Hydrogen Bond Donors | 0 | [3][4] |

| Hydrogen Bond Acceptors | 2 (the quinazoline nitrogen atoms) | [3][4] |

| CAS Number | 7148-34-7 | [1][2][5] |

Structural Interpretation and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][9] The structure of this compound presents a nuanced case:

-

Aromatic System: The fused benzene and pyrimidine rings create a large, relatively non-polar, and planar surface area. This component favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Polar Moieties: The two nitrogen atoms in the quinazoline ring introduce polarity and act as hydrogen bond acceptors.[3][4] They can interact favorably with protic solvents (like alcohols) and polar aprotic solvents (like DMSO).

-

Chloro Substituents: The two chlorine atoms are strongly electronegative, creating dipole moments within the molecule. This further increases its overall polarity compared to the unsubstituted quinazoline parent.

Expert Prediction: Based on this structural mosaic, this compound is predicted to be a compound of moderate polarity. Its solubility is expected to be:

-

High in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule without requiring hydrogen bond donation. Studies on other quinazoline derivatives have shown high solubility in these solvents.[10][11]

-

Moderate in polar protic solvents such as ethanol and methanol. While the molecule can accept hydrogen bonds, the large non-polar scaffold may limit extensive solvation.[12]

-

Low to Negligible in non-polar solvents like hexane and toluene, as these solvents lack the ability to interact favorably with the polar nitrogen and chlorine moieties.

-

Insoluble in water, due to the dominant hydrophobic character of the fused ring system and the lack of hydrogen bond donating groups.

A Self-Validating Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method, followed by gravimetric analysis.[10] This method establishes a true thermodynamic equilibrium, ensuring the data is accurate and reproducible.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, specified temperature (e.g., 25 °C).[10]

Required Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or water bath[10]

-

Centrifuge

-

Calibrated pipettes

-

Vacuum oven or desiccator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow

-

Preparation of a Supersaturated Mixture: a. Add an excess amount of solid this compound (e.g., ~20-30 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the compound added. c. Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: a. Securely cap the vial to prevent solvent evaporation. b. Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient duration to reach equilibrium. A period of 48-72 hours is recommended for crystalline compounds to ensure the dissolution process is complete.[10]

-

Phase Separation: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, creating a clear supernatant.

-

Sample Collection and Analysis: a. Carefully withdraw a known aliquot of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To avoid disturbing the pellet, it is advisable to filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed container. b. Record the exact volume transferred.

-

Solvent Evaporation and Quantification: a. Place the container with the supernatant in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried residue has reached a constant weight. b. Weigh the container with the dried this compound residue.

-

Calculation: a. Mass of dissolved solid (m_solute): (Weight of container + residue) - (Weight of empty container). b. Solubility: (m_solute) / (Volume of aliquot taken). c. The result is typically expressed in mg/mL or can be converted to mol/L.

Workflow Visualization

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Expected Solubility Profile and Data Interpretation

While experimental determination is paramount, a predictive data table is invaluable for guiding solvent selection in synthesis and formulation. The following table summarizes the expected solubility of this compound based on its structural analysis and data from related quinazoline compounds.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Rationale for Predicted Solubility | Predicted Range |

| Hexane | Non-polar | Poor interaction with the polar N and Cl groups. | < 0.1 mg/mL |

| Toluene | Non-polar (Aromatic) | Some π-π stacking possible, but insufficient to overcome polarity mismatch. | 0.1 - 1 mg/mL |

| Dichloromethane (DCM) | Polar Aprotic | Moderate polarity allows for some dipole-dipole interactions. | 1 - 5 mg/mL |

| Ethyl Acetate | Polar Aprotic | Can act as a hydrogen bond acceptor, but less polar than other aprotics. | 5 - 15 mg/mL |

| Ethanol | Polar Protic | Can donate a hydrogen bond to the quinazoline nitrogens, but the large hydrocarbon portion limits solubility.[12] | 5 - 20 mg/mL |

| Tetrahydrofuran (THF) | Polar Aprotic | Good dipole-dipole interactions. | 10 - 30 mg/mL |

| Acetonitrile (ACN) | Polar Aprotic | Strong dipole moment allows for effective solvation. | 20 - 50 mg/mL |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent hydrogen bond acceptor and strong dipole moment; known to be a good solvent for quinazolines.[10][11] | > 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar and an excellent hydrogen bond acceptor; often a solvent of last resort for poorly soluble compounds.[13][14] | > 100 mg/mL |

Advanced Analytical Techniques for Solubility Assessment

While the gravimetric method is the gold standard for equilibrium solubility, other techniques offer advantages in specific contexts, such as high-throughput screening or when only small amounts of material are available.

-

HPLC-Based Methods: A saturated solution is prepared and filtered, and the concentration of the solute in the supernatant is determined by High-Performance Liquid Chromatography (HPLC) against a calibration curve. This method is highly sensitive and ideal for compounds with low solubility.[13]

-

Nuclear Magnetic Resonance (NMR): This modern technique allows for rapid solubility determination without separating the solid and liquid phases. The NMR spectra show distinct signals for the dissolved and dispersed compound, allowing for direct quantification.[9]

The logical relationship between the compound's properties and the choice of analytical method is crucial.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. This compound - CAS:7148-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,8-Dichloro-quinazoline | 7148-34-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. cibtech.org [cibtech.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4,8-Dichloroquinazoline for Advanced Drug Discovery

This guide provides an in-depth technical overview of 4,8-dichloroquinazoline, a key heterocyclic intermediate in the synthesis of pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, and explores its strategic importance in the development of targeted therapeutics.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing various substituents with precise spatial orientation, enabling high-affinity interactions with biological targets. Among the numerous quinazoline derivatives, halo-substituted variants serve as exceptionally versatile precursors for carbon-carbon and carbon-heteroatom bond formation, making them invaluable in the construction of diverse compound libraries for high-throughput screening.

This compound, in particular, offers two distinct reactive sites for nucleophilic substitution. The chlorine atom at the 4-position is highly activated towards displacement, a feature extensively exploited in the synthesis of 4-aminoquinazoline derivatives, which are prominent in the development of kinase inhibitors.[1] The additional chlorine at the 8-position provides a secondary point for modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity of the final products.

Core Properties

While extensive experimental data for this compound is not widely reported in public literature, its fundamental properties have been established.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | |

| Molecular Weight | 199.04 g/mol | [2] |

| Physical Form | Solid | |

| CAS Number | 7148-34-7 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Melting and Boiling Points

As of the latest literature review, experimentally determined melting and boiling points for this compound are not consistently reported in peer-reviewed journals or major chemical databases. For context, the related isomer, 2,4-dichloroquinazoline, has a reported melting point range of 116°C to 123°C.[4] Researchers are advised to perform their own characterization to determine these physical constants for high-purity samples of this compound.

Spectroscopic Characterization

The structural confirmation of this compound would typically involve a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern. ¹³C NMR would reveal the number of unique carbon environments.

-

Mass Spectrometry (MS): This would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the aromatic C-H and C=N bonds within the quinazoline ring system.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-3-chlorobenzoic acid. This route involves a cyclocondensation to form the quinazolinone core, followed by a chlorination step.

Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 8-Chloroquinazolin-4(3H)-one

This step is a classic cyclocondensation reaction, a variation of the Niementowski quinazoline synthesis.[6]

-

Rationale: 2-amino-3-chlorobenzoic acid contains both an amine and a carboxylic acid group, which can react with a one-carbon source, in this case formamide, to form the pyrimidinone ring of the quinazoline system. Formamide serves as the source of both the carbonyl carbon and the nitrogen at position 3. The high temperature is necessary to drive the condensation and subsequent cyclization and dehydration.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).[6]

-

Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water while stirring. A solid precipitate will form.

-

Collect the precipitated 8-chloroquinazolin-4(3H)-one by vacuum filtration.

-

Wash the crude product with cold water and recrystallize from ethanol or an ethanol/water mixture to obtain the purified product.

-

Step 2: Synthesis of this compound

This step converts the hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the quinazolin-4-ol form) into a chlorine atom.

-

Rationale: The oxygen of the 4-oxo group is converted into a better leaving group by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by the chloride ion and elimination leads to the formation of the 4-chloro substituent and the aromatic quinazoline ring. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type intermediate.

-

Procedure:

-

To a flask containing 8-chloroquinazolin-4(3H)-one (1.0 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the solution is basic (pH > 8).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Applications in Drug Development: A Gateway to Targeted Therapies

This compound is not an end product itself but a high-value intermediate for the synthesis of biologically active molecules, particularly in the field of oncology.

Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor for 4-substituted quinazoline derivatives. The C4 chlorine is highly susceptible to nucleophilic aromatic substitution (SₙAr) by amines. This reaction is a cornerstone in the synthesis of numerous tyrosine kinase inhibitors (TKIs), which are a major class of targeted cancer therapies.[1][5]

These TKIs are designed to compete with ATP for the binding site of oncogenic kinases, thereby inhibiting the signaling pathways that drive tumor growth and proliferation.[7] The quinazoline core mimics the adenine ring of ATP, while the substituent at the 4-position, typically an aniline derivative, provides crucial interactions with the hinge region of the kinase domain, conferring both potency and selectivity. The substituent at the 8-position, made possible by the dichloro-intermediate, can be used to modulate solubility, cell permeability, and to probe for additional binding interactions within the active site.

Strategic Advantages in Library Synthesis

The differential reactivity of the two chlorine atoms in this compound can potentially be exploited for sequential substitutions, allowing for the construction of complex, three-dimensional molecules from a single starting material. This makes it an ideal building block for creating diverse chemical libraries for screening against a wide array of biological targets beyond kinases, including GPCRs, ion channels, and enzymes.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with H-statements indicating it may cause an allergic skin reaction (H317) and serious eye irritation (H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by its utility as a versatile intermediate in medicinal chemistry. While some of its fundamental physicochemical properties like melting and boiling points require further experimental determination, its synthetic accessibility and its role as a key building block for targeted therapeutics, especially kinase inhibitors, are well-established. This guide provides the necessary technical information for researchers to effectively synthesize and utilize this compound in their drug discovery and development programs, paving the way for the next generation of precision medicines.

References

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

PubChem. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881. [Link]

-

National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

- Google Patents.

-

PubChem. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. [Link]

-

MDPI. Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. [Link]

-

DovePress. Precision Nanomedicine for Cancer: Innovations, Strategies, and Translational Challenges. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Smart Targeting To Improve Cancer Therapeutics. [Link]

-

PubMed. Using functional nanomaterials to target and regulate the tumor microenvironment: diagnostic and therapeutic applications. [Link]

-

PubMed. Targeted therapies in gynaecological cancers. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:7148-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4,8-DICHLORO-QUINAZOLINE | 7148-34-7 [chemicalbook.com]

- 4. 2,4-dichloroquinazoline, 98%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Targeted therapies in gynaecological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,8-Dichloroquinazoline: A Core Scaffold in Modern Drug Discovery

Introduction

Within the landscape of heterocyclic chemistry, the quinazoline scaffold stands out as a "privileged structure," a framework that repeatedly appears in biologically active compounds across diverse therapeutic areas.[1] Quinazolines, which consist of a benzene ring fused to a pyrimidine ring, form the core of numerous natural products and synthetic pharmaceuticals, particularly in oncology.[1][2] Among the vast library of quinazoline-based building blocks, 4,8-dichloroquinazoline emerges as a particularly valuable intermediate for researchers and drug development professionals. Its strategic placement of two chlorine atoms with distinct chemical reactivities provides a versatile platform for constructing complex molecular architectures.

This guide offers an in-depth technical overview of this compound, focusing on its fundamental properties, unique reactivity, and strategic application in synthetic and medicinal chemistry. We will explore the causality behind its synthetic utility, provide actionable protocols, and illustrate the logical workflows that make it an indispensable tool for the modern researcher.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a solid compound under standard conditions, and its core data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7148-34-7 | [3][4] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3][5] |

| Molecular Weight | 199.04 g/mol | [3] |

| Appearance | Solid | [5] |

| Boiling Point | 317.6°C at 760 mmHg | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthetic Overview

The synthesis of the this compound core generally begins with substituted anthranilic acids. A common approach involves the cyclocondensation of an appropriate 2-amino-3-chlorobenzoic acid derivative with a one-carbon source like formamide, a variant of the Niementowski quinazoline synthesis.[6] The resulting quinazolinone intermediate is then subjected to a chlorination step, typically using reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target this compound.[5]

The Core Principle: Differential Reactivity and Orthogonal Functionalization

The paramount value of this compound in drug discovery stems from the differential reactivity of its two chlorine atoms. This distinction is not arbitrary; it is a direct consequence of the electronic environment of the heterocyclic ring system.

-

The C4-Position: The chlorine atom at the 4-position is part of the pyrimidine ring. It is electronically activated by the adjacent electron-withdrawing nitrogen atom at the N3 position. This activation renders the C4 carbon highly electrophilic and thus exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[5]

-

The C8-Position: In contrast, the chlorine atom at the 8-position is attached to the benzenoid ring. It lacks the electronic activation seen at C4 and behaves more like a typical aryl chloride. Consequently, displacing the C8 chlorine requires significantly harsher reaction conditions or different catalytic systems, such as palladium-catalyzed cross-coupling.[5]

This reactivity gap is the key to its utility, enabling a strategy of orthogonal functionalization . Chemists can selectively modify the C4 position under mild conditions while leaving the C8 position intact for a subsequent, different chemical transformation. This stepwise approach is fundamental to building molecular diversity and performing structure-activity relationship (SAR) studies.

Caption: Sequential functionalization workflow of this compound.

Key Synthetic Applications

The differential reactivity of this compound opens the door to a wide array of synthetic transformations that are central to medicinal chemistry programs.

Nucleophilic Aromatic Substitution (SₙAr) at C4

This is the most common and facile reaction performed on the scaffold. The activated C4-chloro group is readily displaced by a variety of nucleophiles.

-

With Amines: Reaction with primary or secondary amines is straightforward, yielding 4-aminoquinazoline derivatives. This reaction is a cornerstone for the synthesis of many kinase inhibitors, where the 4-anilinoquinazoline moiety is a well-established pharmacophore for targeting the ATP-binding site of enzymes like EGFR.[2]

-

With Alcohols/Thiols: Alkoxides and thiolates can also displace the C4-chloride to furnish 4-alkoxy- or 4-thioalkoxy-quinazolines, respectively.[5]

Palladium-Catalyzed Cross-Coupling at C8

Once the C4 position has been functionalized, the less reactive C8-chloro group can be modified using transition-metal catalysis.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of an amine at the C8 position, complementing the SₙAr chemistry at C4.

-

Sonogashira Coupling: The introduction of alkyne moieties is possible via coupling with terminal alkynes.

Exemplary Protocol: SₙAr of this compound with Aniline

This protocol provides a self-validating framework for the selective substitution at the C4 position.

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Add a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

-

Add aniline (1.1 eq). For solid amines, they can be added along with the starting material.

-

Optionally, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) can be added to scavenge the HCl generated during the reaction.

-

-

Reaction Execution:

-

Stir the mixture at a temperature ranging from 80°C to 120°C.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically indicated by the consumption of the this compound starting material. This usually occurs within 4-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be isolated by vacuum filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 8-chloro-N-phenylquinazolin-4-amine.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Signal Word: Warning

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and exploitable difference in reactivity between its two chloro-substituents, which permits a robust and logical approach to the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, mastery of its reactivity provides a reliable pathway to novel compounds with significant therapeutic potential, solidifying its role as a cornerstone of modern synthetic chemistry.

References

-

Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

-

Al-Sanea, M. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:7148-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4,8-DICHLORO-QUINAZOLINE | 7148-34-7 [chemicalbook.com]

- 5. Buy this compound (EVT-1614026) | 7148-34-7 [evitachem.com]

- 6. benchchem.com [benchchem.com]

A Guide to the Spectral Analysis of 4,8-Dichloroquinazoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4,8-dichloroquinazoline (CAS No. 7148-34-7). In the dynamic fields of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinazoline derivatives.

While publicly available experimental spectra for this specific isomer are limited, this guide leverages established principles of spectroscopy, data from analogous structures, and predictive models to offer a robust framework for its analysis. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

This compound possesses a fused heterocyclic system, comprising a pyrimidine ring fused to a benzene ring, with chlorine atoms substituting at positions 4 and 8. The molecular formula is C₈H₄Cl₂N₂ with a molecular weight of approximately 199.04 g/mol .[1][2]

Figure 1: Structure of this compound with atom numbering.

The asymmetry of the molecule is a key determinant for its NMR spectra. With no plane of symmetry, all four protons and all eight carbon atoms in the quinazoline ring system are chemically non-equivalent. This leads to the expectation of a full complement of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

| Predicted Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| 1 | ~9.0 - 9.2 | Singlet (s) | - | H-2 |

| 2 | ~8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 | H-5 |

| 3 | ~7.8 - 8.0 | Triplet (t) or dd | J ≈ 7-9 | H-6 |

| 4 | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 | H-7 |

Rationale for Predictions:

-

H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield shift, likely appearing as a sharp singlet.

-

H-5, H-6, H-7: These protons on the benzene ring form an ABC spin system. Their chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro-substituents. H-5 is ortho to a carbon bearing a chlorine atom and part of the fused system, likely making it the most downfield of the three. H-6 would be expected to show coupling to both H-5 and H-7, potentially appearing as a triplet or a doublet of doublets. H-7, being adjacent to H-6, would also be a doublet of doublets. For comparison, in 4,7-dichloroquinazoline, the aromatic protons appear between 7.7 and 8.9 ppm.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Spectrum

Given the molecule's asymmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~160 - 165 | C-4 |

| 2 | ~155 - 160 | C-2 |

| 3 | ~150 - 155 | C-8a |

| 4 | ~148 - 152 | C-8 |

| 5 | ~135 - 140 | C-6 |

| 6 | ~128 - 132 | C-5 |

| 7 | ~125 - 128 | C-7 |

| 8 | ~120 - 125 | C-4a |

Rationale for Predictions:

-

C-2 and C-4: These carbons are directly bonded to electronegative nitrogen and/or chlorine atoms, causing them to be significantly deshielded and appear far downfield. The carbon at the 4-position, bonded to both a nitrogen and a chlorine, is expected to be one of the most downfield signals. DFT calculations on similar 2,4-dichloroquinazolines support the high susceptibility of the C4-position to nucleophilic attack, indicating its electrophilic nature and corresponding downfield shift.[4]

-

C-8 and C-8a: The C-8 carbon, bearing a chlorine atom, will be shifted downfield. C-8a, the bridgehead carbon adjacent to N-1, will also be downfield.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7): These carbons will resonate in the typical aromatic region (120-140 ppm). Their precise shifts are influenced by the combined electronic effects of the chloro and nitro functionalities and the fused ring system.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Use the same tuned and shimmed spectrometer.

-

Data Acquisition:

-

Select a proton-decoupled pulse sequence (e.g., zgpg30).

-

A wider spectral width is required compared to ¹H NMR (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Follow similar steps as for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing (typically to the solvent signal, e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | C=N stretch | Pyrimidine ring |

| 1580 - 1450 | C=C stretch | Aromatic/Pyrimidine ring |

| 850 - 750 | C-H out-of-plane bend | Aromatic substitution pattern |

| 800 - 600 | C-Cl stretch | Aryl halide |

Rationale for Predictions:

-

The spectrum will be dominated by absorptions characteristic of the aromatic quinazoline core.[5]

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

A series of sharp bands between 1450 and 1620 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the fused ring system.

-

The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. The exact positions can be influenced by the overall structure.[6]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 16-32) to obtain a high-quality spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula C₈H₄Cl₂N₂ gives a monoisotopic mass of 197.975 g/mol .[1] A key feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks:

-

M⁺: m/z 198 (containing two ³⁵Cl atoms)

-

[M+2]⁺: m/z 200 (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: m/z 202 (containing two ³⁷Cl atoms) The expected intensity ratio for this cluster will be approximately 9:6:1.

-

-

Key Fragmentation Pathways:

-

Loss of Cl: A prominent fragment at m/z 163 ([M-Cl]⁺) is expected from the loss of a chlorine radical. This fragment would still contain one chlorine atom, so it would have an accompanying [M+2] peak at m/z 165.

-

Loss of HCN: Heterocyclic aromatic compounds like quinazoline often undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da). This could lead to fragments at m/z 171 (from M⁺) and m/z 136 (from [M-Cl]⁺).[7]

-

Ring Cleavage: Further fragmentation can involve cleavage of the quinazoline ring system.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Analytical Workflow

A logical workflow is essential for the comprehensive characterization of a novel compound.

Figure 2: Recommended workflow for the structural characterization of this compound.

This systematic approach ensures that orthogonal data from multiple analytical techniques are used to build a cohesive and validated structural assignment. By beginning with mass spectrometry to confirm the molecular weight and elemental composition (via the chlorine isotope pattern), followed by detailed structural mapping with 1D and 2D NMR, and functional group confirmation with IR, researchers can confidently elucidate the structure of this compound.

References

-

iChemical. 2,4-Dichloroquinazoline, CAS No. 607-68-1. Available at: [Link]

-

Geron, L. A., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at: [Link]

-

PubChem. 4,7-Dichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 4,7-Dichloroquinazoline - Optional[MS (GC)] - Spectrum. Available at: [Link]

- El-Faham, A., et al. (2018). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). International Journal of Pharmaceutical and Clinical Research, 10(1), 1-5.

-

NIST. Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. Available at: [Link]

-

LookChem. Quinazoline 253-82-7 wiki. Available at: [Link]

-

NIST. Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. 2,4-Dichloro-6,7-dimethoxyquinazoline. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

MDPI. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

ChemAxon. NMR Prediction - 13C and 1H NMR predictor. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. Available at: [Link]

-

ChemRxiv. DP4-AI Automated NMR Data Analysis: Straight from Spectrometer to Structure. Available at: [Link]

-

SpectraBase. 2-(3,4-dichlorophenyl)-2,3-dihydro-4(1H)-quinazolinone - Optional[FTIR] - Spectrum. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Ali, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755262. Available at: [Link]

Sources

- 1. Buy this compound (EVT-1614026) | 7148-34-7 [evitachem.com]

- 2. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,8-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Quinazoline Scaffold and the Need for Precise Characterization

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. The precise substitution pattern on the quinazoline ring system is critical for modulating pharmacological activity, and therefore, unambiguous structural elucidation is paramount.

4,8-Dichloroquinazoline, a di-halogenated derivative, presents a unique substitution pattern that is expected to significantly influence its electronic properties and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such novel compounds. A thorough understanding of the ¹H NMR spectrum of this compound is essential for researchers working on its synthesis, purification, and biological evaluation.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, the following analysis provides a detailed prediction of the ¹H NMR spectrum of this compound. This prediction is based on the fundamental principles of NMR spectroscopy, including the effects of electronegative substituents and spin-spin coupling in aromatic systems, and is supported by data from related quinazoline and quinoline derivatives.

Molecular Structure and Proton Numbering:

Figure 1. Structure of this compound with proton numbering.

Predicted ¹H NMR Data (in CDCl₃, estimated):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.0 - 9.2 | s (singlet) | - |

| H-5 | ~7.8 - 8.0 | d (doublet) | J₅,₆ ≈ 8.0 - 9.0 |

| H-6 | ~7.6 - 7.8 | t (triplet) | J₆,₅ ≈ 8.0 - 9.0, J₆,₇ ≈ 7.5 - 8.5 |

| H-7 | ~7.9 - 8.1 | d (doublet) | J₇,₆ ≈ 7.5 - 8.5 |

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the following rationale:

-

H-2: The proton at the 2-position of the quinazoline ring is typically the most deshielded proton due to the inductive effect of the two adjacent nitrogen atoms. In unsubstituted quinazoline, H-2 appears at approximately 9.2 ppm. The chlorine atoms at positions 4 and 8 are not expected to have a significant electronic effect on H-2, thus its chemical shift is predicted to remain in a similar downfield region.

-

Benzene Ring Protons (H-5, H-6, H-7): The chemical shifts of the protons on the benzene portion of the quinazoline ring are influenced by the electron-withdrawing effects of the pyrimidine ring and the two chlorine substituents.

-

Chlorine Substituent Effects: Chlorine is an electronegative atom that exerts a through-bond inductive (-I) effect, which deshields nearby protons. It also has a through-space resonance (+M) effect due to its lone pairs, which can shield ortho and para protons. However, for halogens, the inductive effect generally dominates in influencing proton chemical shifts.

-

H-5: This proton is ortho to the C4a-C8a ring junction and meta to the chlorine at C-8. It is expected to be deshielded by the overall electron-withdrawing nature of the heterocyclic system.

-

H-6: This proton is meta to both the C4a-C8a ring junction and the C-8 chlorine, and para to the C-4 chlorine. Its chemical shift will be a balance of these effects.

-

H-7: This proton is ortho to the chlorine at C-8 and is therefore expected to be significantly deshielded due to the strong inductive effect of the adjacent chlorine.

-

A comparative analysis with 8-chloroquinoline, where the proton ortho to the chlorine (H-7) is significantly deshielded, supports the prediction of a downfield shift for H-7 in this compound.

Predicted Multiplicities and Coupling Constants

The predicted multiplicities and coupling constants are based on the expected spin-spin coupling between adjacent protons in the aromatic ring:

-

H-2: This proton has no adjacent protons, and therefore, it is expected to appear as a sharp singlet.

-

H-5: This proton is coupled only to H-6, resulting in a doublet. The ortho coupling constant (³J) in benzene rings is typically in the range of 7-9 Hz.

-

H-6: This proton is coupled to both H-5 and H-7. Assuming the coupling constants are similar, it will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet).

-

H-7: This proton is coupled only to H-6, resulting in a doublet.

Experimental Considerations and Protocol

For researchers intending to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many quinazoline derivatives. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may also be used depending on the solubility of the compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the aromatic proton signals.

Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard 1D proton |

| Number of Scans | 16-64 (depending on sample concentration) |

| Relaxation Delay (d1) | 1-2 seconds |

| Acquisition Time (aq) | 2-4 seconds |

| Spectral Width | 12-16 ppm |

Processing Parameters:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

Synthesis of Quinazoline Derivatives: A Brief Overview

The synthesis of substituted quinazolines often involves the construction of the pyrimidine ring onto a pre-functionalized benzene derivative. A common synthetic route to 4-chloroquinazolines involves the cyclization of an anthranilic acid derivative with formamide to form a quinazolin-4-one, followed by chlorination.

Figure 2. General synthetic scheme for 4-chloroquinazolines.

For this compound, a potential starting material would be 2-amino-3-chlorobenzoic acid. The synthesis of 8-substituted quinazolines can be more challenging and may require specific synthetic strategies to introduce the substituent at the desired position. The presence of unreacted starting materials or intermediates from the synthesis can lead to additional signals in the ¹H NMR spectrum, and therefore, careful purification of the final product is crucial.

Conclusion

References

- While direct references for the ¹H NMR spectrum of this compound are not available, the principles and data used for this prediction are based on established knowledge in NMR spectroscopy and the chemistry of heterocyclic compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Data from various substituted quinolines and quinazolines available in chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,8-Dichloroquinazoline

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern drug development, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility and ability to interact with a wide range of biological targets make it a focal point of medicinal chemistry. The precise structural elucidation of novel quinazoline derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of these molecules. This guide offers a comprehensive exploration of the ¹³C NMR analysis of a specific, yet important analogue: 4,8-dichloroquinazoline. This document is intended for researchers, scientists, and drug development professionals, providing not just a spectral interpretation, but a deeper understanding of the underlying principles and experimental considerations.

The Significance of this compound: A Versatile Intermediate

This compound is a key synthetic intermediate in the creation of a diverse library of substituted quinazolines. The differential reactivity of the two chlorine atoms—the one at position 4 being more susceptible to nucleophilic substitution—allows for sequential and regioselective functionalization of the quinazoline core. This strategic derivatization is fundamental in the design of targeted therapies, including kinase inhibitors and anti-cancer agents. A thorough understanding of its ¹³C NMR spectrum is therefore not just an academic exercise, but a critical quality control parameter and a tool for reaction monitoring in multi-step syntheses.

The synthesis of this compound typically begins with 2-amino-3-chlorobenzoic acid. This precursor underscores the origin of the 8-chloro substitution on the final quinazoline ring system.

Foundational Principles: ¹³C NMR Spectroscopy of Heteroaromatic Systems

¹³C NMR spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In heteroaromatic systems like quinazoline, several factors influence these chemical shifts:

-

Electronegativity of Heteroatoms: The nitrogen atoms in the quinazoline ring are more electronegative than carbon, leading to a deshielding effect on adjacent carbon atoms (a downfield shift to higher ppm values).

-

Aromatic Ring Current: The delocalized π-electron system of the aromatic rings induces a magnetic field that generally deshields the ring carbons.

-

Substituent Effects: The electronic properties of substituents have a profound impact on the chemical shifts of the carbons in the ring. Electronegative substituents like chlorine exhibit a complex influence:

-

Inductive Effect (-I): Chlorine withdraws electron density through the σ-bond, causing a deshielding (downfield shift) of the directly attached carbon (the ipso-carbon) and, to a lesser extent, adjacent carbons.

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the aromatic ring, causing a shielding (upfield shift) of the ortho and para carbons. The balance of these two effects determines the final chemical shift.

-

Experimental Protocol for ¹³C NMR Analysis

A robust and reproducible experimental protocol is the cornerstone of reliable analytical data. The following section details a standard operating procedure for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can fully dissolve the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules, including quinazoline derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds. For the purpose of this guide, we will consider CDCl₃ as the solvent.

-

Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard ¹³C NMR experiment.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Nucleus | ¹³C |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Standard ¹³C with proton decoupling (e.g., zgpg30) |

| Relaxation Delay (d1) | 2 seconds |

| Acquisition Time (aq) | 1-2 seconds |

| Number of Scans (ns) | 1024 or higher (depending on sample concentration) |

| Spectral Width (sw) | 200-250 ppm |

| Temperature | 298 K (25 °C) |

Predicted ¹³C NMR Spectrum and Peak Assignment for this compound

In the absence of a publicly available experimental spectrum for this compound, a high-quality prediction can be generated using computational methods. Online prediction tools, such as the one available at , utilize large databases of experimental data and sophisticated algorithms to provide reliable spectral forecasts.[1]

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in the table below. For comparative purposes, the experimental chemical shifts for the parent quinazoline molecule are also included.

| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Quinazoline |

| C2 | ~154.5 | 161.0 |

| C4 | ~159.0 | 160.5 |

| C4a | ~124.0 | 127.2 |

| C5 | ~128.5 | 127.1 |

| C6 | ~127.0 | 128.6 |

| C7 | ~134.0 | 134.1 |

| C8 | ~130.0 | 128.6 |

| C8a | ~150.0 | 150.7 |

Note: Predicted values are estimates and may vary slightly from experimental data.

Detailed Peak-by-Peak Analysis and Rationale

The following is a detailed assignment of each carbon signal based on established principles of substituent effects and comparison with related compounds.

-

C4 (~159.0 ppm) and C2 (~154.5 ppm): These carbons are adjacent to nitrogen atoms, which strongly deshield them, resulting in their downfield chemical shifts. The C4 carbon is also directly attached to a chlorine atom, further increasing its deshielding due to the inductive effect, making it the most downfield signal.

-